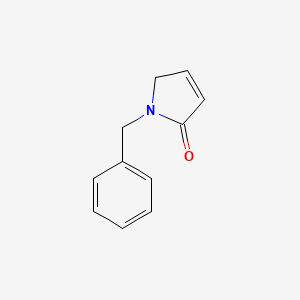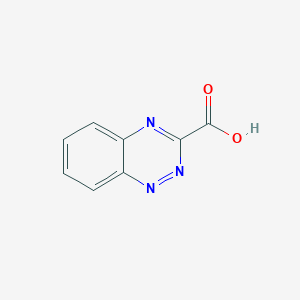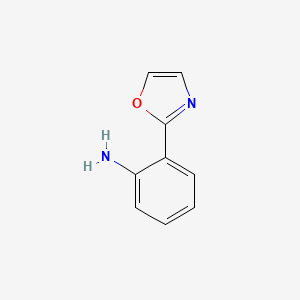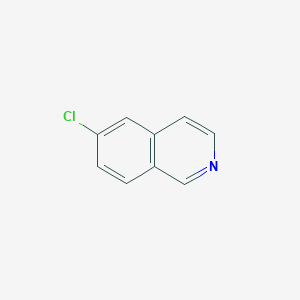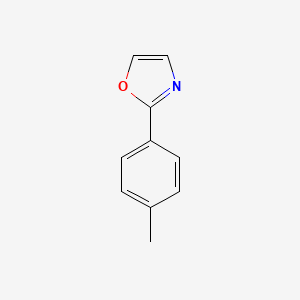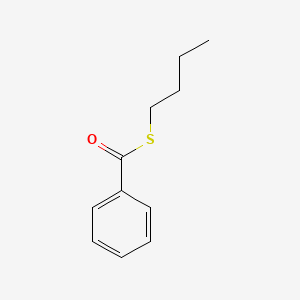![molecular formula C10H8N2O2 B1281305 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyd CAS No. 78587-80-1](/img/structure/B1281305.png)
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is characterized by the presence of a benzimidazole ring fused with a malonaldehyde moiety
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The reactivity of the aldehyde groups and the benzimidazole ring makes it a versatile building block.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials due to its conjugated structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde typically involves the condensation of o-phenylenediamine with malonic acid derivatives. One common method is as follows:
Condensation Reaction: o-Phenylenediamine is reacted with malonic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to form the benzimidazole ring.
Oxidation: The resulting benzimidazole derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the aldehyde groups, forming 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde.
Industrial Production Methods
Industrial production of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of 2-(1H-Benzo[d]imidazol-2-yl)malonic acid.
Reduction: Formation of 2-(1H-Benzo[d]imidazol-2-yl)propan-1-ol.
Substitution: Formation of various substituted benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde depends on its specific application. In medicinal chemistry, benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the aldehyde groups allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)acetic acid
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 2-(1H-Benzo[d]imidazol-2-yl)propanoic acid
Comparison
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is unique due to the presence of two aldehyde groups, which impart distinct reactivity compared to similar compounds with different functional groups. For example, 2-(1H-Benzo[d]imidazol-2-yl)acetic acid contains a carboxylic acid group, which affects its acidity and reactivity in different chemical environments. Similarly, 2-(1H-Benzo[d]imidazol-2-yl)ethanol has a hydroxyl group, making it more suitable for reactions involving alcohols. The unique combination of the benzimidazole ring and the malonaldehyde moiety in 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde makes it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYYFDCJOLNJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496110 |
Source


|
| Record name | (1H-Benzimidazol-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78587-80-1 |
Source


|
| Record name | (1H-Benzimidazol-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
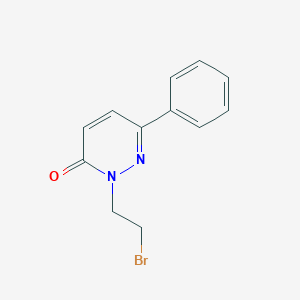

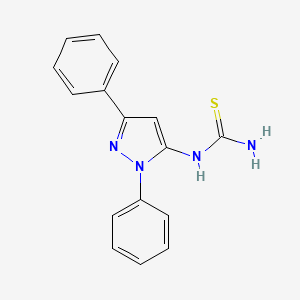

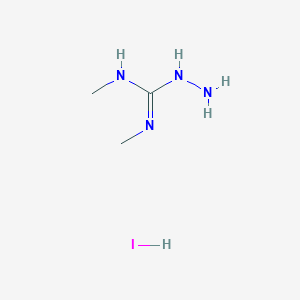
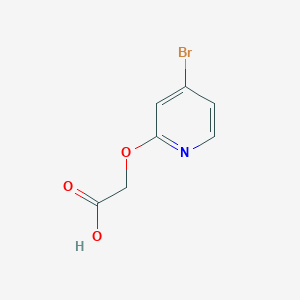
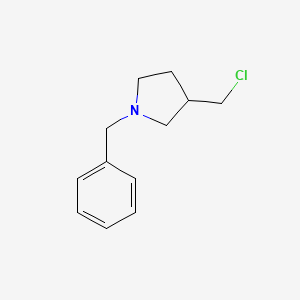
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
